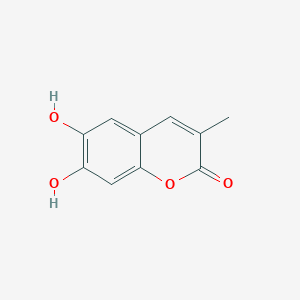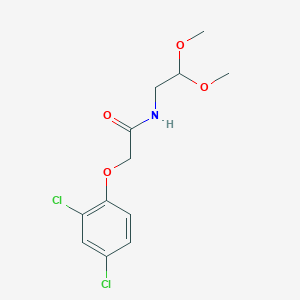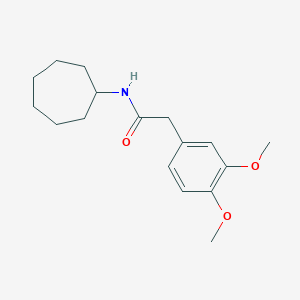![molecular formula C17H13ClN4OS B262000 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazole derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In the medicinal chemistry field, it has been evaluated for its anticancer, antifungal, and antimicrobial activities. In addition, it has been investigated for its potential as an anti-inflammatory and analgesic agent. In the agricultural field, it has been studied for its potential as a plant growth regulator and herbicide.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways and targets. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in fungal and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are dependent on its specific application. In the medicinal chemistry field, it has been reported to exhibit cytotoxicity against various cancer cell lines and inhibit the growth of certain fungi and bacteria. In addition, it has been shown to possess anti-inflammatory and analgesic properties. In the agricultural field, it has been studied for its potential as a plant growth regulator and herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a versatile and potent biological agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its chemical structure to improve its biological activity and selectivity. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, its potential applications in the agricultural field warrant further investigation. Finally, the development of novel synthetic methods for the production of this compound may lead to more efficient and cost-effective processes.
Métodos De Síntesis
The synthesis of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl hydrazine to form the corresponding hydrazone, which is then reacted with 2-(4-methylphenoxy)acetic acid to yield the target compound.
Propiedades
Nombre del producto |
6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H13ClN4OS |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-11-2-8-14(9-3-11)23-10-15-19-20-17-22(15)21-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
Clave InChI |
WUVKJKFHNAVAKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B261922.png)


![N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
![Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B261948.png)
![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
![6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)